Trizma citrate dibasic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

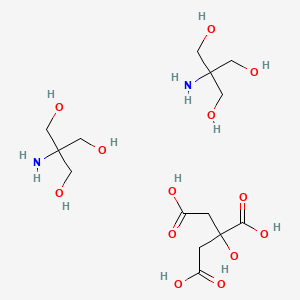

Trizma citrate dibasic is a compound commonly used as a buffer solution in biochemical and molecular biology research. It is a mixture of tris(hydroxymethyl)aminomethane and citric acid, which helps to maintain a stable pH in biological samples.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To prepare Trizma citrate dibasic, tris(hydroxymethyl)aminomethane and citric acid are mixed in specific proportions. The preparation involves dissolving tris(hydroxymethyl)aminomethane in distilled water and then adding citric acid to the solution. The pH of the solution is adjusted to the desired value using hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of the pH and concentration to ensure consistency and quality of the buffer solution. The solution is then filtered, sterilized, and packaged for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Trizma citrate dibasic primarily undergoes acid-base reactions due to its buffering capacity. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.

Common Reagents and Conditions

Common reagents used with this compound include hydrochloric acid, sodium hydroxide, and other acids or bases depending on the desired pH range. The reactions typically occur under mild conditions at room temperature .

Major Products Formed

The major products formed from reactions involving this compound are water and the corresponding salts of the acids or bases used in the reaction .

Wissenschaftliche Forschungsanwendungen

Trizma citrate dibasic is widely used in scientific research due to its buffering properties. It is commonly used in:

Chemistry: As a buffer in various chemical reactions and analytical techniques.

Biology: In cell culture media, electrophoresis, and enzyme assays to maintain a stable pH.

Medicine: In diagnostic assays and pharmaceutical formulations.

Industry: In the production of cosmetics, food, and beverages where pH control is crucial

Wirkmechanismus

The buffering action of Trizma citrate dibasic is due to the presence of both tris(hydroxymethyl)aminomethane and citric acid. Tris(hydroxymethyl)aminomethane acts as a weak base, while citric acid acts as a weak acid. Together, they can neutralize small amounts of added acid or base, maintaining the pH of the solution within a narrow range. This buffering capacity is essential for maintaining the stability of biological samples and reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris buffer: Similar to Trizma citrate dibasic but without the citric acid component.

Phosphate buffer: Another commonly used buffer in biological research.

HEPES buffer: Known for its minimal interference with biological processes.

Uniqueness

This compound is unique due to its combination of tris(hydroxymethyl)aminomethane and citric acid, providing a broader buffering range and enhanced stability compared to other buffers. This makes it particularly useful in applications where precise pH control is required .

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.2C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*6-8H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJZTRQRZFHVTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745590 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-34-2 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

![1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI)](/img/new.no-structure.jpg)

![(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560735.png)